molecular formula C8H16O5 B13401324 Methyl 5,6,7-trihydroxyheptanoate

Methyl 5,6,7-trihydroxyheptanoate

Cat. No.: B13401324
M. Wt: 192.21 g/mol
InChI Key: RNMFWAFZUNVQOR-UHFFFAOYSA-N
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Description

Methyl 5,6,7-trihydroxyheptanoate is a synthetic compound that belongs to the class of fatty acid methyl esters. It is characterized by the presence of three hydroxyl groups on the heptanoic acid chain, making it a trihydroxy derivative. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6,7-trihydroxyheptanoate can be achieved through various synthetic routes. One common method involves the esterification of 5,6,7-trihydroxyheptanoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure high yield and purity of the product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7-trihydroxyheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,6,7-trihydroxyheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5,6,7-trihydroxyheptanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups on the heptanoic acid chain allow it to form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active heptanoic acid, which can further interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of three hydroxyl groups, which significantly influence its chemical reactivity and interactions with biomolecules. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl 5,6,7-trihydroxyheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-13-8(12)4-2-3-6(10)7(11)5-9/h6-7,9-11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMFWAFZUNVQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(C(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.